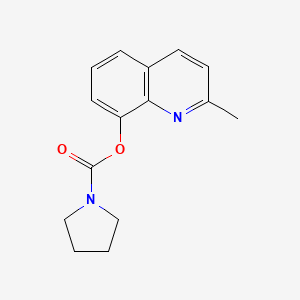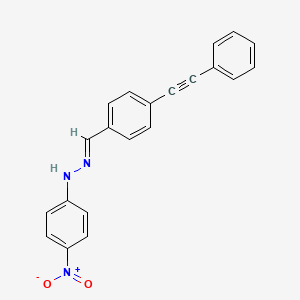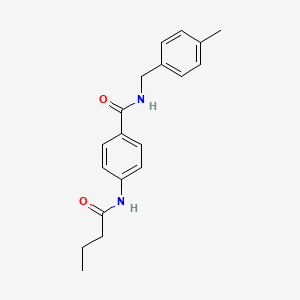
N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a critical role in many cellular processes.
作用機序
N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects by selectively inhibiting the activity of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ, an enzyme that regulates many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ, N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide have been extensively studied in various cell and animal models. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation and oxidative stress in the brain, and improve glucose metabolism in diabetic animals.
実験室実験の利点と制限
The advantages of using N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its potency and selectivity for N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ, its ability to modulate multiple signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using this compound include its potential toxicity and off-target effects, as well as the need for further studies to fully understand its mechanisms of action and potential side effects.
将来の方向性
There are many future directions for research on N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. Some potential areas of investigation include:
1. Further studies to elucidate the mechanisms of action of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in various diseases.
2. Development of novel analogs of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide with improved potency and selectivity.
3. Evaluation of the safety and efficacy of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in clinical trials for various diseases.
4. Investigation of the potential use of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide as a tool compound for studying the role of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ in various cellular processes.
Conclusion
N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a potent and selective inhibitor of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ that has shown promising therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action and potential side effects, as well as to develop novel analogs with improved potency and selectivity.
合成法
The synthesis of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 4-methoxyaniline, 4-methylbenzeneboronic acid, and methylsulfonyl chloride in the presence of a palladium catalyst. The resulting compound is then reacted with glycine to form the final product.
科学的研究の応用
N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. The compound has been shown to have potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-4-8-15(9-5-13)19(24(3,21)22)12-17(20)18-14-6-10-16(23-2)11-7-14/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLQNSWAWSXGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)

![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)

![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)


![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5870568.png)
![(cyclopropylmethyl)[4-(diethylamino)benzyl]propylamine](/img/structure/B5870576.png)

![3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide](/img/structure/B5870592.png)